molecular formula C5H5ClN2O3S B13850091 2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid;hydrochloride

2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid;hydrochloride

Katalognummer: B13850091
Molekulargewicht: 208.62 g/mol
InChI-Schlüssel: RZQJWJVCVKUJHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid;hydrochloride is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid;hydrochloride typically involves the reaction of 2-aminothiazole with glyoxylic acid under acidic conditions. The reaction is carried out in a solvent such as water or ethanol, and hydrochloric acid is added to form the hydrochloride salt. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to higher purity and consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazole compounds .

Wissenschaftliche Forschungsanwendungen

2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid;hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of various biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminothiazole: A precursor to the compound, used in the synthesis of various derivatives.

    2-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride: A similar compound with a different side chain.

    2-(2-Amino-1,3-thiazol-4-yl)acetic acid: Another derivative with a different functional group.

Uniqueness

2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid;hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Eigenschaften

Molekularformel

C5H5ClN2O3S

Molekulargewicht

208.62 g/mol

IUPAC-Name

2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid;hydrochloride

InChI

InChI=1S/C5H4N2O3S.ClH/c6-5-7-2(1-11-5)3(8)4(9)10;/h1H,(H2,6,7)(H,9,10);1H

InChI-Schlüssel

RZQJWJVCVKUJHE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(S1)N)C(=O)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.